

# Application Notes and Protocols for Photocatalytic Proximity Labeling of the LC3B Interactome

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These application notes provide a comprehensive overview and detailed protocols for identifying the interactome of Microtubule-associated protein 1A/1B-light chain 3B (LC3B), a key protein in autophagy, using proximity labeling techniques. While the primary focus is on photocatalytic proximity labeling due to its high spatiotemporal resolution, this document also provides a detailed protocol and data from a well-established enzymatic proximity labeling method (APEX2) as a practical example for studying the LC3B interactome.

# Introduction to LC3B and Autophagy

LC3B is a central player in the cellular process of autophagy, a critical pathway for the degradation and recycling of cellular components to maintain homeostasis.[1][2] Autophagy is initiated in response to various cellular stressors, including nutrient deprivation, and involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo and delivers it to the lysosome for degradation.

The conversion of the cytosolic form of LC3B (LC3-I) to its lipidated, autophagosome membrane-associated form (LC3-II) is a hallmark of autophagy induction.[2][3] LC3B, through its interaction with various autophagy receptors and regulatory proteins, plays a crucial role in both the formation of the autophagosome and the selection of cargo for degradation.[1][4] Given its central role, identifying the interacting partners of LC3B is key to understanding the



intricate regulation of autophagy and its implications in various diseases, including cancer and neurodegenerative disorders.

# **Principles of Proximity Labeling**

Proximity labeling is a powerful technique for identifying weak and transient protein-protein interactions in their native cellular context.[5] The general principle involves fusing a protein of interest (the "bait") to a labeling enzyme or photocatalyst.[5][6] Upon activation, this enzyme or catalyst generates reactive species that covalently label nearby proteins (the "prey") with a small molecule tag, typically biotin.[5] These biotinylated proteins can then be enriched using streptavidin affinity purification and identified by mass spectrometry.[5]

# **Enzymatic Proximity Labeling (e.g., APEX2, TurbolD)**

Enzymatic methods like APEX2 (an engineered ascorbate peroxidase) and TurboID (an engineered biotin ligase) have been widely used for interactome mapping.[4][7] APEX2, in the presence of biotin-phenol and a brief pulse of hydrogen peroxide, generates highly reactive biotin-phenoxyl radicals that label proximal proteins.[8] TurboID utilizes biotin and ATP to generate reactive biotin-AMP, which then labels nearby proteins.[7][9]

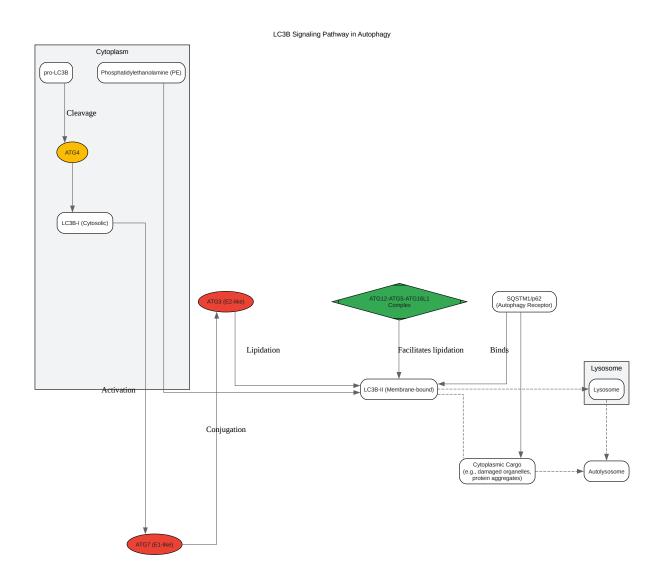
### **Photocatalytic Proximity Labeling**

Photocatalytic proximity labeling offers superior spatial and temporal control over the labeling process.[6][10] This technique employs a photocatalyst, such as an iridium or ruthenium complex, which is delivered to the protein of interest, often via antibody conjugation or by being genetically fused.[5][11][12] Upon illumination with light of a specific wavelength, the photocatalyst generates highly reactive and short-lived species (e.g., carbenes, radicals) from an inert probe, leading to the labeling of proteins within a very small radius (nanometers).[5][11] [12] This high precision minimizes the labeling of non-specific bystanders and allows for the capture of highly transient interactions.[11]

# Visualizing the LC3B Autophagy Pathway

The following diagram illustrates the key steps in the autophagy pathway involving LC3B, from its processing to its role in autophagosome maturation and fusion with the lysosome.





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Caption: A diagram of the LC3B signaling pathway in autophagy.



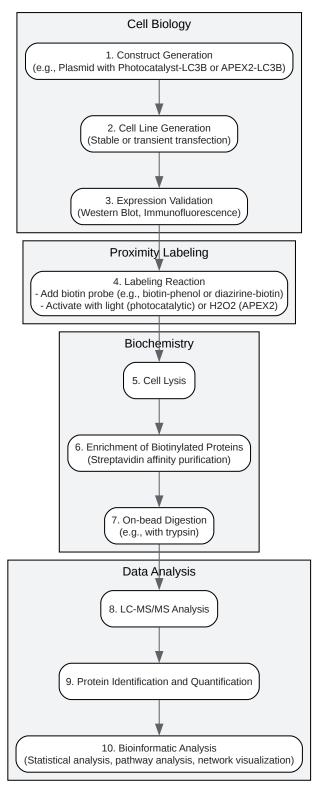


# Experimental Workflow for Proximity Labeling of the LC3B Interactome

The general workflow for identifying the LC3B interactome using proximity labeling is depicted below. This workflow is applicable to both enzymatic and photocatalytic methods, with the main difference being the activation step (chemical vs. light).



#### General Experimental Workflow for LC3B Proximity Labeling



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Caption: A flowchart of the experimental workflow for LC3B interactome analysis.



# Detailed Experimental Protocol: APEX2-based Proximity Labeling of the LC3B Interactome

This protocol is adapted from the study by Nollet et al., 2021, which successfully identified 407 proteins in proximity to LC3B in HeLa cells.[13][14]

#### Materials:

- HeLa cells
- pcDNA3-APEX2-GFP-LC3B and pcDNA3-GFP-LC3B (control) plasmids
- Lipofectamine 2000 (or similar transfection reagent)
- DMEM high glucose medium, fetal bovine serum (FBS), penicillin-streptomycin
- Biotin-phenol (500 mM stock in DMSO)
- Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>, 30% w/v)
- Quenching solution (5 mM Trolox, 10 mM sodium ascorbate, 10 mM sodium azide in PBS)
- RIPA lysis buffer with protease and phosphatase inhibitors
- Streptavidin magnetic beads
- Wash buffers (e.g., RIPA buffer, 1 M KCl, 0.1 M Na<sub>2</sub>CO<sub>3</sub>, 2 M urea in 10 mM Tris-HCl pH 8.0, PBS)
- Ammonium bicarbonate (50 mM)
- DTT and iodoacetamide
- Trypsin (mass spectrometry grade)
- LC-MS/MS instrumentation

#### Procedure:



#### · Cell Line Generation:

- Transfect HeLa cells with either APEX2-GFP-LC3B or GFP-LC3B plasmids using Lipofectamine 2000 according to the manufacturer's instructions.
- Select for stable expression using the appropriate antibiotic.
- Validate the expression and localization of the fusion proteins by Western blot and immunofluorescence microscopy.

#### Proximity Labeling:

- Plate the stable cell lines and grow to ~80% confluency.
- Incubate the cells with 500 μM biotin-phenol in complete medium for 30 minutes at 37°C.
- Add H<sub>2</sub>O<sub>2</sub> to a final concentration of 1 mM and incubate for exactly 1 minute at room temperature with gentle agitation.
- Immediately quench the reaction by aspirating the medium and adding ice-cold quenching solution. Wash the cells three times with quenching solution.

#### · Cell Lysis and Protein Enrichment:

- Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
- Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Incubate the supernatant with pre-washed streptavidin magnetic beads overnight at 4°C with rotation.
- Wash the beads sequentially with RIPA buffer, 1 M KCl, 0.1 M Na<sub>2</sub>CO<sub>3</sub>, and 2 M urea in 10 mM Tris-HCl (pH 8.0). Finally, wash with PBS.

#### On-bead Digestion:

Resuspend the beads in 50 mM ammonium bicarbonate.



- Reduce the proteins with DTT and alkylate with iodoacetamide.
- Digest the proteins with trypsin overnight at 37°C.
- Collect the supernatant containing the peptides.
- LC-MS/MS Analysis and Data Processing:
  - Analyze the peptides by LC-MS/MS.
  - Identify and quantify proteins using a suitable software package (e.g., MaxQuant).
  - Filter the data to identify high-confidence interactors. Criteria may include a log2 fold change > 1, a MASCOT score > 50, and identification with >2 unique peptides in the APEX2-GFP-LC3B samples compared to the GFP-LC3B control.[13]

### **Quantitative Data from LC3B Proximity Labeling**

The following table summarizes a selection of high-confidence proteins identified in proximity to LC3B using the APEX2-based method in HeLa cells under normal growth conditions, as reported by Nollet et al., 2021.[13][14]



Protein	Gene	Function/Cellu lar Component	Log2 Fold Change (APEX2-LC3B vs GFP-LC3B)	p-value
Known Autophagy- Related Interactors				
SQSTM1/p62	SQSTM1	Autophagy receptor, binds ubiquitinated cargo	3.2	< 0.01
GABARAP	GABARAP	ATG8 family protein, involved in autophagosome maturation	2.8	< 0.01
ULK1	ULK1	Serine/threonine kinase, key initiator of autophagy	2.1	< 0.05
ATG14	ATG14	Component of the Beclin 1-Vps34 complex, involved in nucleation	1.9	< 0.05
Novel Proximity Proteins				
GAPDH	GAPDH	Glycolysis, reported to have non-canonical autophagy functions	2.5	< 0.01



EIF2D	EIF2D	Eukaryotic translation initiation factor 2D	2.3	< 0.01
CLTC	CLTC	Clathrin heavy chain, involved in membrane trafficking	2.0	< 0.05
TUBA1A	TUBA1A	Alpha-tubulin, cytoskeleton component	1.8	< 0.05

Note: The data presented here is a representative subset for illustrative purposes and is based on the findings of Nollet et al., 2021. For a complete list of the 407 identified proteins and their quantitative data, please refer to the original publication.[13][14]

# Future Perspectives: The Power of Photocatalytic Proximity Labeling for the LC3B Interactome

While enzymatic methods have proven highly valuable, the application of photocatalytic proximity labeling to study the LC3B interactome holds great promise for uncovering even more transient and spatially restricted interactions. The high temporal resolution (seconds to minutes) and spatial precision (nanometers) of methods like µMap or those using ruthenium-based photocatalysts could provide a more detailed snapshot of the dynamic interactions of LC3B during different stages of autophagy or in its non-autophagic roles.[11][12]

Future studies employing a genetically encoded photocatalyst fused to LC3B or antibody-targeted photocatalysts could help to:

- Identify interactors specific to LC3B on the inner vs. outer autophagosomal membrane.
- Capture the transient binding of cargo receptors and regulatory proteins at the precise moment of autophagosome formation.



 Elucidate the interactome of nuclear LC3B and its role in gene regulation and DNA damage response.

As photocatalytic proximity labeling technologies continue to evolve and become more accessible, their application will undoubtedly provide unprecedented insights into the complex biology of LC3B and the regulation of autophagy.

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